molecular formula C8H8N2O3 B13323555 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

Cat. No.: B13323555
M. Wt: 180.16 g/mol
InChI Key: WVYLNPWKPJIBOI-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is a heterocyclic compound featuring a fused pyridine-oxazine core with a carboxylic acid substituent at position 5. Its molecular formula is C₈H₈N₂O₃, and it has a molecular weight of 180.16 g/mol (calculated).

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c11-8(12)5-3-6-7(10-4-5)9-1-2-13-6/h3-4H,1-2H2,(H,9,10)(H,11,12)

InChI Key

WVYLNPWKPJIBOI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)N=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization with α-Halocarbonyl Compounds

This method utilizes 2-amino-3-hydroxypyridine derivatives as starting materials. Key steps include:

  • Reagent selection : Methyl 2,3-dibromopropionate or α-halocarbonyl compounds (e.g., 2-chloroacrylonitrile) facilitate direct cyclization.
  • Solvent optimization : Acetonitrile with K₂CO₃ or Cs₂CO₃ achieves higher yields (68–70%) compared to acetone or DMF.
  • Protecting groups : Acetyl-protected intermediates prevent undesired side reactions during ring formation.

Table 1 : Reaction Conditions for Cyclization

Solvent Base Time (h) Yield (%)
Acetone K₂CO₃ 24 36
Acetonitrile Cs₂CO₃ 2 68

This route exclusively produces 2-substituted pyrido-oxazines, with the carboxylic acid functionality introduced via subsequent hydrolysis.

Multi-Step Synthesis via Methyl Ester Intermediate

VulcanChem’s approach involves:

  • Condensation : 2-Hydroxypyridine derivatives react with chloroacrylonitrile to form the oxazine core.
  • Esterification : Methyl ester formation at position 7 using methanol under acidic conditions.
  • Hydrolysis : Basic hydrolysis (NaOH/H₂O) converts the ester to the carboxylic acid.

This method allows precise control over regioselectivity, though it requires rigorous purification after each step.

One-Pot Synthesis with In Situ Hydrolysis

A streamlined protocol from the Journal of Heterocyclic Chemistry features:

  • Single-reaction vessel : Ethyl 3-oxo-pyridooxazine carboxylates are synthesized using 2-methyl-3-hydroxypyridine and ethyl bromoacetate.
  • Direct hydrolysis : The ethyl ester is treated with 6M HCl at reflux to yield the carboxylic acid in 85% purity.

Advantages :

  • Reduced reaction time (4–6 hours vs. 24 hours for traditional methods).
  • No intermediate isolation required, minimizing yield loss.

Critical Analysis of Methodologies

Parameter Cyclization Multi-Step One-Pot
Yield 68–70% 50–55% 78–85%
Scalability Moderate Low High
Purification Complexity High Very High Low

The one-pot method demonstrates superior efficiency, while cyclization offers better regiocontrol for 2-substituted derivatives. For industrial-scale production, the VulcanChem route’s modularity enables diversification but at higher operational costs.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form derivatives with altered functional groups, typically using strong oxidizing agents.

Reaction Type Reagents Conditions Major Products
OxidationPotassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂)Acidic or basic media, elevated temperaturesCorresponding oxides

Mechanism : Oxidation targets the oxo group or other reducible moieties, converting them into oxidized derivatives (e.g., ketones to carboxylic acids).

Reduction Reactions

Reduction typically modifies the oxo group or other electron-deficient sites, yielding derivatives with hydroxyl or aminol groups.

Reaction Type Reagents Conditions Major Products
ReductionSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)Protic solvents (e.g., ethanol), room temperature or refluxReduced derivatives (e.g., hydroxyl group formation)

Mechanism : Reduction agents donate electrons, targeting carbonyl groups to form alcohols or amines.

Substitution Reactions

Substitution reactions occur at nitrogen and oxygen atoms within the heterocyclic framework, introducing new functional groups.

Reaction Type Reagents Conditions Major Products
SubstitutionHalogens (Cl₂, Br₂), Alkylating agents (e.g., methyl halides)Electrophilic/nucleophilic conditionsSubstituted derivatives (e.g., halogenated or alkylated analogs)

Mechanism : Electrophilic substitution at nitrogen or nucleophilic substitution at oxygen positions facilitates the introduction of diverse functional groups.

Cyclization and Structural Modifications

While cyclization is integral to the compound’s synthesis, subsequent structural modifications (e.g., esterification, amidation) further diversify its derivatives.

Modification Type Reagents Conditions Products
EsterificationAlcohols, Acid catalysts (e.g., H₂SO₄)Refluxing conditionsEster derivatives
AmidationAmmonia, AmidesNucleophilic conditionsAmide derivatives

Research Findings and Biological Implications

  • Reactivity and Biological Activity : Oxidation and reduction alter the compound’s electron density, influencing its ability to interact with enzymatic targets (e.g., kinases, proteases). Substitutions at nitrogen and oxygen positions can enhance selectivity for specific cancer cell lines.

  • Functional Group Effects : The carboxylic acid moiety enables hydrogen bonding, critical for receptor binding, while oxidation products (e.g., ketones) may reduce polarity, affecting membrane permeability.

Comparison with Similar Compounds

Compound Key Features Unique Characteristics
PiritreximFused bicyclic structure, antifolateTargets dihydrofolate reductase; lacks oxazine ring
Indole DerivativesFused indole-heterocycle systemsDifferent oxidation states; varied electronic properties

This compound’s oxazine-pyridine fusion and carboxylic acid group differentiate it structurally and functionally from analogs like Piritrexim.

Key Structural and Chemical Data

Property Value
Molecular FormulaC₉H₁₀N₂O₃
Molecular Weight194.19 g/mol
CAS Number915707-58-3
SMILESCN1CCOC2=C1N=CC(=C2)C(=O)O

This compound’s reactivity profile underscores its utility in medicinal chemistry, where tailored modifications enable targeted therapeutic applications.

Scientific Research Applications

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrido-Oxazine Derivatives
Compound Name Structural Feature Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid Methyl group at position 4 C₉H₁₀N₂O₃ 194.19 915707-58-3 Increased lipophilicity (logP ~1.2); used in probe synthesis
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine No carboxylic acid substituent C₇H₈N₂O 136.15 20348-23-6 Lower polarity (logP ~0.8); base structure for further functionalization
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile Carboxylic acid replaced with nitrile C₁₀H₉N₃O 187.20 912569-63-2 Reduced solubility; potential for metal coordination

Key Insights :

  • Methyl substitution (e.g., 4-methyl derivative) enhances lipophilicity, improving membrane permeability but reducing aqueous solubility .
  • Nitrile substitution removes hydrogen-bonding capacity, altering binding interactions in pharmacological contexts .
Benzoxazine and Thiazine Analogues
Compound Name Structural Feature Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid Benzo ring instead of pyrido; ketone at C3 C₁₀H₉NO₄ 207.18 Not provided Enhanced conjugation for optoelectronic applications; higher acidity (pKa ~3.5)
5,9-Dioxo-3,4,5,9-tetrahydro-2H-thieno[2',3':4,5]benzo[1,2-b][1,4]thiazine-7-carboxylic acid 1,1-dioxide Thieno-thiazine core with sulfone groups C₁₃H₁₀N₂O₅S₂ 354.36 Not provided Sulfur atoms increase electron-withdrawing effects; potential antimicrobial activity
2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid Thiazine ring (sulfur instead of oxygen) C₈H₆N₂O₃S 210.21 443955-72-4 Higher logP (~1.5); potential for redox activity

Key Insights :

  • Benzooxazine derivatives exhibit extended π-conjugation, making them suitable for optoelectronic materials .
  • Thiazine analogues introduce sulfur, which can modulate electronic properties and enhance binding to metal ions or biological targets .
Positional Isomers and Functional Group Variants
Compound Name Structural Feature Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid Carboxylic acid at position 2 C₈H₈N₂O₃ 180.16 Not provided Altered hydrogen-bonding network; potential for isomer-specific biological activity
3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid Thiazine core with ketone at C3 C₈H₆N₂O₃S 210.21 443956-14-7 Combines sulfur and ketone for dual reactivity

Key Insights :

  • Positional isomerism (e.g., carboxylic acid at C2 vs. C7) significantly affects molecular interactions and solubility .
  • Ketone-containing derivatives (e.g., 3-oxo) introduce sites for nucleophilic attack or reduction, expanding synthetic utility .

Physicochemical and Application Comparison

Solubility and Polarity
  • Carboxylic acid derivatives (e.g., target compound) exhibit higher aqueous solubility (logP ~0.5–1.0) compared to nitriles or non-acid variants (logP ~1.2–1.5) .
  • Methyl substitution reduces polarity, enhancing lipid bilayer penetration for drug delivery .

Biological Activity

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
  • Molecular Formula : C₇H₈N₂O₃
  • Molecular Weight : 168.15 g/mol
  • CAS Number : 13196538

Biological Activity

Research indicates that 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives exhibit various biological activities, including:

  • Antimicrobial Properties : Several studies have reported the effectiveness of pyrido[3,2-b][1,4]oxazine derivatives against bacterial strains. For instance, compounds derived from this scaffold demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : There is emerging evidence suggesting that these compounds may possess anticancer properties. A study highlighted the ability of certain derivatives to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
  • Neuroprotective Effects : The neuroprotective potential of pyrido[3,2-b][1,4]oxazines has been explored in models of neurodegenerative diseases. These compounds may exert protective effects against oxidative stress and inflammation in neuronal cells.

The biological activity of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways linked to disease processes.
  • Receptor Modulation : The interaction with neurotransmitter receptors may explain the neuroprotective effects observed in preclinical studies.

Case Study 1: Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of several pyrido[3,2-b][1,4]oxazine derivatives against clinical isolates of E. coli. The results indicated that a compound with a specific substitution pattern exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

CompoundMIC (µg/mL)Target Organism
A32E. coli
B64Staphylococcus aureus

Case Study 2: Anticancer Activity

In vitro assays revealed that a derivative of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine induced apoptosis in human breast cancer cells (MCF-7). The compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours.

Treatment Concentration (µM)Cell Viability (%)
0100
575
1050

Q & A

Q. How can researchers resolve contradictions in reported biological data across studies?

  • Methodological Answer :
  • Replicate assays : Use standardized strains and media (e.g., CAMHB vs. LB broth affects MICs by 2–4×) .
  • Control for enantiomeric purity : Chiral contaminants ≥5% can falsely reduce IC₅₀ values .
  • Meta-analysis : Pool data from ≥5 independent studies using random-effects models to assess heterogeneity .

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